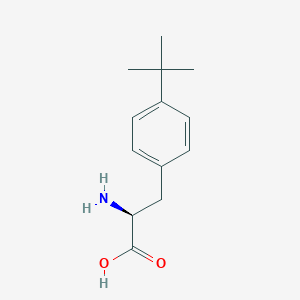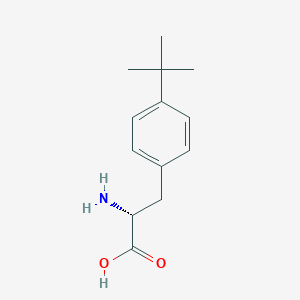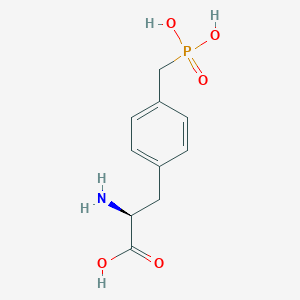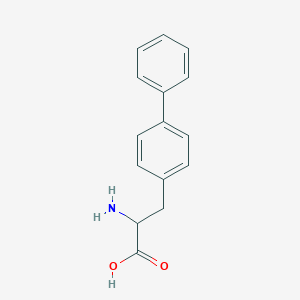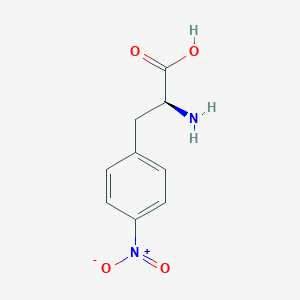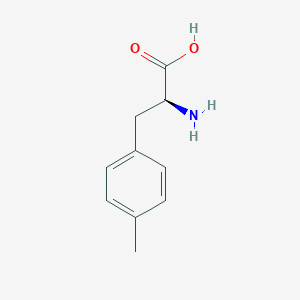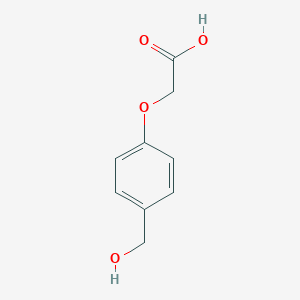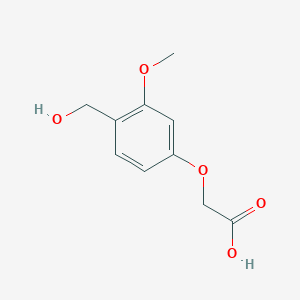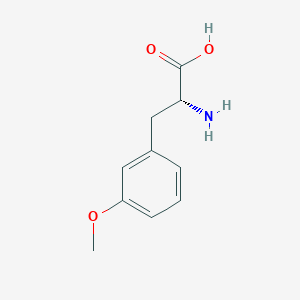
3-メトキシ-D-フェニルアラニン
説明
3-Methoxy-D-phenylalanine is a compound with the CAS Number 145306-65-6 . It has a molecular weight of 195.22 and its IUPAC name is (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of 3-Methoxy-D-Phenylalanine can be achieved through the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This method has been shown to be cost-efficient for producing a variety of phenylalanine analogues . The process involves the use of covalent immobilization onto commercially available supports, creating a heterogeneous catalyst with good recovered activity and excellent stability .Molecular Structure Analysis
The molecular formula of 3-Methoxy-D-Phenylalanine is C10H13NO3 . Its InChI Code is 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .科学的研究の応用
生合成における生触媒
酵素を介した3-メトキシ-D-フェニルアラニンの合成は、特に様々な供給源からフェニルアラニンアンモニアリアーゼ(PAL)を用いた場合、興味深い分野です。 改変されたPALは、この化合物を効率的に生成するために使用でき、さらなる合成用途に役立ちます .
キレート療法研究
この化合物は、キレート剤としての可能性について研究されており、体から余剰の鉄を除去することにより、酸化損傷から保護する可能性があります .
連続フロー化学
3-メトキシ-D-フェニルアラニン:は、固定化酵素を用いた連続フローシステムで合成されており、反応時間の短縮と優れた変換率を実現しています。 この方法は、長期にわたって維持することができ、工業規模での生産の可能性を示しています .
創薬
3-メトキシ-D-フェニルアラニンの誘導体は、高い合成価値があり、新薬の開発に使用できます。 この化合物の構造は、医薬品の前駆体または活性成分として役立つ可能性のある様々なアナログの生成を可能にします .
タンパク質工学
この化合物は、タンパク質工学研究のターゲットになっており、特定の酵素が改変されて、3-メトキシ-D-フェニルアラニンの生成に対する活性を高めています。 この研究は、この化合物や同様の化合物のより効率的な生産方法につながる可能性があります .
酸化ストレス研究
キレート特性を持つため、3-メトキシ-D-フェニルアラニンは、酸化ストレスとその生物系への影響を調べる研究で使用できます。 鉄に結合する能力は、金属イオンの酸化プロセスにおける役割の理解に役立ちます .
将来の方向性
The future directions of 3-Methoxy-D-Phenylalanine research could involve its use in the synthesis of indole derivatives, as these are prevalent moieties present in selected alkaloids . Additionally, the use of enzyme catalysis with flow technologies, as demonstrated in the synthesis of 3-Methoxy-D-Phenylalanine, could be further explored for its advantages in reaction kinetics, productivity, catalyst reusability, and downstream processing .
作用機序
Target of Action
3-Methoxy-D-Phenylalanine is a derivative of D-Phenylalanine, an essential aromatic amino acid . The primary targets of D-Phenylalanine are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
It can be inferred from the mode of action of d-phenylalanine, which involves interaction with its targets, leading to changes in the biochemical pathways .
Biochemical Pathways
D-phenylalanine, the parent compound, is known to be involved in several biochemical pathways . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Pharmacokinetics
The pharmacokinetic properties of d-phenylalanine, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are known . These properties can impact the bioavailability of the compound.
Result of Action
The parent compound, d-phenylalanine, is known to have effects on the human body, including being a precursor to several important compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds. Factors such as light, temperature, water availability, and pH can affect the biosynthesis and stability of compounds . .
生化学分析
Biochemical Properties
3-Methoxy-D-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin . Additionally, 3-Methoxy-D-Phenylalanine can interact with tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . These interactions highlight the compound’s role in essential metabolic pathways.
Cellular Effects
3-Methoxy-D-Phenylalanine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the synthesis of catecholamines in neurons, thereby impacting neurotransmitter levels and neuronal activity . Additionally, 3-Methoxy-D-Phenylalanine can influence the expression of genes involved in the phenylpropanoid pathway, leading to the production of bioactive compounds with antioxidant and anti-inflammatory properties . These effects underscore the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of 3-Methoxy-D-Phenylalanine involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes such as phenylalanine ammonia-lyase and tyrosine hydroxylase, thereby influencing their catalytic activities . Additionally, 3-Methoxy-D-Phenylalanine can act as a substrate for these enzymes, leading to the production of downstream metabolites. The compound’s ability to modulate enzyme activities and gene expression highlights its potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-D-Phenylalanine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxy-D-Phenylalanine can maintain its activity over extended periods, making it suitable for long-term biochemical assays . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 3-Methoxy-D-Phenylalanine can vary with different dosages in animal models. At low doses, the compound has been shown to enhance catecholamine synthesis and improve cognitive function . At high doses, 3-Methoxy-D-Phenylalanine can induce oxidative stress and mitochondrial dysfunction, leading to adverse effects such as neurotoxicity and hepatic damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
3-Methoxy-D-Phenylalanine is involved in several metabolic pathways, including the phenylpropanoid and catecholamine biosynthesis pathways. The compound is converted to trans-cinnamic acid by phenylalanine ammonia-lyase, which is further metabolized to various bioactive compounds . Additionally, 3-Methoxy-D-Phenylalanine can be hydroxylated by tyrosine hydroxylase to produce catecholamines . These metabolic pathways underscore the compound’s role in producing essential metabolites and regulating metabolic flux.
Transport and Distribution
The transport and distribution of 3-Methoxy-D-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-Methoxy-D-Phenylalanine can interact with binding proteins that regulate its localization and accumulation. These interactions are crucial for ensuring the compound’s availability for biochemical reactions and cellular processes.
Subcellular Localization
3-Methoxy-D-Phenylalanine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to the cytoplasm, where it interacts with enzymes involved in the phenylpropanoid and catecholamine biosynthesis pathways . Additionally, 3-Methoxy-D-Phenylalanine can be targeted to the endoplasmic reticulum, where it participates in the synthesis of secondary metabolites . Understanding the subcellular localization of 3-Methoxy-D-Phenylalanine is essential for elucidating its role in cellular metabolism and function.
特性
IUPAC Name |
(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439576 | |
| Record name | 3-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145306-65-6 | |
| Record name | 3-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



